2-((2-Methylnaphthalen-1-yl)amino)-2-oxoacetic acid
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Overview
Description
2-((2-Methylnaphthalen-1-yl)amino)-2-oxoacetic acid: is an organic compound that belongs to the class of naphthalene derivatives Naphthalene derivatives are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methylnaphthalen-1-yl)amino)-2-oxoacetic acid typically involves the reaction of 2-methylnaphthalene with an appropriate amine and an oxoacetic acid derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((2-Methylnaphthalen-1-yl)amino)-2-oxoacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.
Scientific Research Applications
2-((2-Methylnaphthalen-1-yl)amino)-2-oxoacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((2-Methylnaphthalen-1-yl)amino)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Methylnaphthalene: A simpler derivative of naphthalene with similar structural features.
Naphthalene-1-ylamine: Another naphthalene derivative with an amino group.
Naphthoquinone: An oxidized form of naphthalene with distinct chemical properties.
Uniqueness
2-((2-Methylnaphthalen-1-yl)amino)-2-oxoacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H11NO3 |
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Molecular Weight |
229.23 g/mol |
IUPAC Name |
2-[(2-methylnaphthalen-1-yl)amino]-2-oxoacetic acid |
InChI |
InChI=1S/C13H11NO3/c1-8-6-7-9-4-2-3-5-10(9)11(8)14-12(15)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17) |
InChI Key |
KDVPKZGTRLBQKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)NC(=O)C(=O)O |
Origin of Product |
United States |
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